molecular formula C7H12N2O2 B8162131 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol

3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B8162131
M. Wt: 156.18 g/mol
InChI Key: AEMVEXWNJWUDIU-UHFFFAOYSA-N
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Description

3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methoxy group at the 4-position of the pyrazole ring and a propanol group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of 4-methoxyacetophenone with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch reactions using similar cyclocondensation techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like ethanol and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

3-(4-methoxypyrazol-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-11-7-5-8-9(6-7)3-2-4-10/h5-6,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMVEXWNJWUDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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